N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Overview
Description
EN6 is a small-molecule activator of autophagy, a process where cells degrade and recycle their own components. This compound specifically targets the lysosomal vacuolar H+ ATPase (v-ATPase) by covalently binding to the cysteine 277 in the ATP6V1A subunit. This interaction leads to increased lysosomal acidification, inhibition of mTORC1 signaling, and activation of autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EN6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation and cyclization reactions to form the core heterocyclic structure.
Functionalization: Introduction of functional groups such as fluorine atoms and nitrogen-containing groups through substitution reactions.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of EN6 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
EN6 undergoes several types of chemical reactions, including:
Oxidation: EN6 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on EN6, potentially altering its activity.
Substitution: Various substitution reactions can introduce different functional groups into the EN6 molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
EN6 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study autophagy and lysosomal function.
Biology: Helps in understanding cellular processes like protein degradation and recycling.
Medicine: Investigated for its potential therapeutic effects in diseases involving dysfunctional autophagy, such as neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting autophagy pathways.
Mechanism of Action
EN6 exerts its effects by covalently modifying the ATP6V1A subunit of the lysosomal v-ATPase. This modification uncouples the v-ATPase from Rag proteins, leading to the inhibition of mTORC1 signaling. The result is increased lysosomal acidification and activation of autophagy. This process helps in the clearance of protein aggregates, such as TDP-43, which are implicated in neurodegenerative diseases .
Comparison with Similar Compounds
EN6 is unique in its specific targeting of the ATP6V1A subunit of v-ATPase. Similar compounds include:
Omeprazole: A proton pump inhibitor that affects gastric acid secretion but does not specifically target autophagy.
Rapamycin: An mTOR inhibitor that induces autophagy but through a different mechanism.
Chloroquine: A lysosomotropic agent that affects lysosomal function but with broader effects compared to EN6.
EN6 stands out due to its precise mechanism of action and its potential therapeutic applications in diseases involving autophagy dysfunction.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXQEYPNDORDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1808714-73-9 | |
Record name | N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of sigma receptors in the context of cancer?
A1: Sigma receptors are overexpressed in a variety of human tumor cells, making them potential targets for cancer imaging and therapy. []
Q2: What is the mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (EN6) in relation to sigma receptors?
A2: When complexed with the radioisotope Technetium-99m ([99mTc]), EN6 exhibits high affinity binding to sigma receptors. [] This binding is specific, as demonstrated by competition studies with known sigma ligands like halogenated phenylethylenediamines, BD1008, and 4-IPEMP. []
Q3: How does the structure of EN6 contribute to its sigma receptor binding activity?
A3: EN6 incorporates a bisaminothiol (BAT) chelating moiety for 99mTc labeling and a sigma-receptor pharmacophore, N-alkyl-substituted ethylenediamine. [] Removing the pharmacophore abolishes specific binding, highlighting its importance for biological activity. []
Q4: What evidence suggests EN6 specifically targets sigma receptors in vivo?
A4: Biodistribution studies in rats using [99mTc]BAT-EN6 showed significant reduction of radiopharmaceutical accumulation in the liver and kidneys when co-administered with the sigma receptor antagonist BD1008. [] These organs are known to express high levels of sigma receptors, supporting the specificity of [99mTc]BAT-EN6 binding. []
Q5: What are the potential applications of [99mTc]BAT-EN6 in cancer research?
A5: The high affinity and specific binding of [99mTc]BAT-EN6 to sigma receptors in human breast tumor cells (T47D) suggest its potential as a radiotracer for imaging breast cancer and potentially other sigma-receptor-positive tumors. []
Q6: What is kaempferol and what is its significance in medicinal plant research?
A6: Kaempferol is a flavonoid known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. It is found in various plants, including Euphorbia neriifolia, which is traditionally used for medicinal purposes. []
Q7: What is the purpose of quantifying kaempferol in Euphorbia neriifolia leaves?
A7: Quantifying kaempferol in Euphorbia neriifolia leaves helps standardize its extract preparations and contributes to understanding its potential therapeutic benefits. []
Q8: How was HPTLC employed to quantify kaempferol in Euphorbia neriifolia?
A8: Researchers developed and validated an HPTLC method using aluminum plates pre-coated with silica gel 60 F254 and a solvent system of toluene:ethyl acetate:formic acid (6:4:1 v/v/v). [] Densitometric analysis was performed at 254 nm to quantify kaempferol in aqueous extracts of Euphorbia neriifolia leaves. []
Q9: What were the key findings of the HPTLC quantification study?
A9: The HPTLC method successfully identified and quantified kaempferol in the aqueous extract fraction of Euphorbia neriifolia leaves. The method exhibited good linearity, specificity, precision, reproducibility, and accuracy. [] The study reported a kaempferol content of 0.024817% in the analyzed extract fraction. []
Q10: What are the implications of developing a validated HPTLC method for kaempferol quantification?
A10: This validated method offers a simple, rapid, and cost-effective approach for routine quality control of Euphorbia neriifolia extracts and can be further applied to analyze other plant materials for kaempferol content. []
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